molecular formula C17H20N4O B15109762 N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B15109762
M. Wt: 296.37 g/mol
InChI Key: KFJMWVRXLITGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide is a complex organic compound that features both an imidazole and an indole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the imidazole ring, known for its biological activity, combined with the indole structure, makes this compound a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the indole moiety, and finally, the coupling of these two structures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, while the indole moiety can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide is unique due to the combination of the imidazole and indole rings, which provides a distinct set of chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to compounds with only one of these moieties .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2,3-dimethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C17H20N4O/c1-12-13(2)20-16-5-4-14(10-15(12)16)17(22)19-6-3-8-21-9-7-18-11-21/h4-5,7,9-11,20H,3,6,8H2,1-2H3,(H,19,22)

InChI Key

KFJMWVRXLITGOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NCCCN3C=CN=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.